3-Azido-1-propylazetidine
Overview
Description
3-Azido-1-propylazetidine is a chemical compound characterized by its unique structure, which includes an azide group attached to a propyl chain that is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-propylazetidine typically involves the reaction of azetidine with propyl azide under specific conditions. The reaction can be carried out using a variety of solvents and catalysts to optimize yield and purity. Common solvents include dichloromethane and acetonitrile, while catalysts such as copper(I) iodide may be employed to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-propylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-propylazetidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Biology: The azide group in the compound can be used in bioconjugation techniques, allowing for the labeling and tracking of biological molecules.
Industry: The compound can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Azido-1-propylazetidine exerts its effects depends on the specific application. In bioconjugation, the azide group can react with alkyne groups through a click chemistry reaction, forming stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biological molecules.
Molecular Targets and Pathways Involved:
Click Chemistry: The azide-alkyne cycloaddition reaction is a key pathway in bioconjugation applications.
Polymerization: In polymer chemistry, the compound can participate in the formation of macromolecular structures through its reactive azide group.
Comparison with Similar Compounds
3-Azido-1-ethylazetidine
3-Azido-1-butylazetidine
3-Azido-1-pentylazetidine
Properties
IUPAC Name |
3-azido-1-propylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDFLTHEEODWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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